1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is a synthetic amine derivative featuring a 2,3-dihydrobenzofuran core substituted with an ethanamine group at the 5-position. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol . The compound exists as enantiomers: (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine and its (1R)-counterpart, with a reported enantiomeric purity of 95% in synthesized batches . The dihydrobenzofuran moiety confers structural similarity to psychoactive substances like 5-APDB and MDMA, though the shorter ethanamine chain distinguishes it from longer-chain analogs.
The compound’s CAS registry number is EN300-726360, and it is categorized under "POA" in some synthetic chemistry contexts .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYXYRNFEROUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588045 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122416-42-6 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial production methods may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding affinities.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. In receptor binding studies, the compound can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : Unlike 5-APB (unsaturated benzofuran), the dihydrobenzofuran core in the target compound and APDBs may slow oxidative metabolism, prolonging duration of action .
- N-Methylation: 5-MAPDB’s methylated amine enhances lipophilicity, likely increasing blood-brain barrier penetration compared to non-methylated analogs .
Pharmacological and Regulatory Implications
- 5-APDB and 6-APDB: Marketed as "ecstasy-like" legal highs, these compounds exhibit stimulant and entactogen effects via serotonin and dopamine receptor modulation .
- Target Compound: The shorter ethanamine chain may reduce affinity for monoamine transporters compared to propan-2-amine analogs, but this remains speculative without empirical data. Its unregulated status (as per evidence) could make it a candidate for misuse if psychoactive .
- Chirality : The target compound’s enantiomers ((1S) and (1R)) may exhibit divergent pharmacological profiles, mirroring the stereoselectivity seen in MDMA and amphetamines .
Biological Activity
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine, a chiral amine compound, is recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a benzofuran ring system, which is significant in various biological interactions. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Amino Group : The amine functionality is introduced via reductive amination or other amine formation techniques.
- Chiral Resolution : If necessary, chiral resolution techniques are employed to achieve the desired enantiomer.
Synthetic Route Summary
| Step | Description |
|---|---|
| Formation of Benzofuran | Cyclization reactions with suitable precursors |
| Amino Group Introduction | Reductive amination or direct amine formation |
| Chiral Resolution | Techniques to isolate the desired enantiomer |
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological properties:
- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals.
- Neuroprotective Effects : Studies suggest it may protect neuronal cells from oxidative stress.
- Antimicrobial Properties : Preliminary investigations indicate activity against certain bacterial strains.
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Modulation : The compound might inhibit or activate specific enzymes related to metabolic processes.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of benzofuran derivatives, this compound was found to significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to its ability to enhance antioxidant enzyme activity.
Case Study 2: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of various benzofuran derivatives, including this compound. Results indicated that it exhibited notable activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison is made with other benzofuran derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 5-AEDB (5-(2-Aminoethyl)-2,3-dihydrobenzofuran) | Antimicrobial and neuroprotective | Analytically significant in forensic studies |
| (R)-Benzofuran Derivative | Moderate antioxidant | Less potent than 1-(2,3-Dihydro...) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
